Cephradine sodium

Description

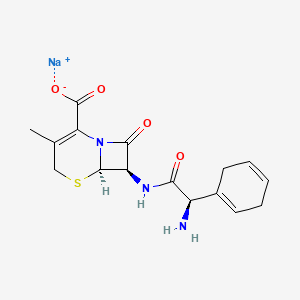

Structure

2D Structure

Properties

CAS No. |

57584-26-6 |

|---|---|

Molecular Formula |

C16H18N3NaO4S |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

sodium (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H19N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);/q;+1/p-1/t10-,11-,15-;/m1./s1 |

InChI Key |

LSEIVBOQBUBVGP-CYJZLJNKSA-M |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cephradine Sodium: An In-depth Technical Guide to its Action on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine sodium, a first-generation cephalosporin antibiotic, exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. This essential structure provides mechanical strength to the bacterial cell, protecting it from osmotic lysis. This technical guide provides a detailed exploration of the molecular mechanisms underlying cephradine's interaction with its bacterial targets, the methodologies used to quantify these interactions, and the resulting impact on bacterial cell viability.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary target of cephradine, like all β-lactam antibiotics, is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes are transpeptidases responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of adjacent peptidoglycan strands. This cross-linking process is vital for the integrity and rigidity of the bacterial cell wall.[1][2]

The mechanism of inhibition can be broken down into the following key steps:

-

Molecular Mimicry: The cephradine molecule, with its characteristic β-lactam ring, structurally mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs.

-

Acylation of the PBP Active Site: This structural similarity allows cephradine to bind to the active site of the PBP. The strained β-lactam ring then opens, and the carbonyl group forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP's active site.

-

Inhibition of Transpeptidation: The formation of this stable covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking peptidoglycan chains.

-

Cell Wall Degradation and Lysis: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a progressive weakening of the cell wall. This ultimately results in a loss of structural integrity and cell lysis due to osmotic pressure.

The following diagram illustrates the signaling pathway of cephradine's action:

Caption: Mechanism of cephradine action on bacterial cell wall synthesis.

Quantitative Analysis of Cephradine-PBP Interactions

Table 1: Comparative PBP Binding Affinities of Cephalosporins in E. coli

| Cephalosporin | PBP1a (IC50 µg/mL) | PBP1b (IC50 µg/mL) | PBP2 (IC50 µg/mL) | PBP3 (IC50 µg/mL) |

| Cefepime | - | - | <0.1 | <0.1 |

| Cefpirome | - | - | 2.1 | 0.2 |

| Cefaclidine | - | - | 2.5 | 0.5 |

| Ceftazidime | >100 | >100 | 16 | 0.2 |

| Cefoperazone | 1.5 | 0.5 | 1.0 | 0.1 |

Note: Data for cephradine is not available in the cited literature. This table is for comparative purposes only. Data extracted from multiple sources.[3][7][8]

Table 2: Comparative PBP Binding Affinities of Cephalosporins in S. aureus

| Cephalosporin | PBP1 (IC50 µg/mL) | PBP2 (IC50 µg/mL) | PBP3 (IC50 µg/mL) | PBP2a (IC50 µg/mL) |

| Cefmetazole | 1.6 | 3.1 | 1.6 | 25 |

| Cefazolin | 0.8 | 0.8 | 0.8 | >100 |

| Cefotetan | 6.3 | 12.5 | 3.1 | >100 |

| Cefoxitin | 3.1 | 6.3 | 1.6 | >100 |

Note: Data for cephradine is not available in the cited literature. This table is for comparative purposes only. Data extracted from[9].

Experimental Protocols

The determination of PBP binding affinities is crucial for understanding the antibacterial spectrum and potency of β-lactam antibiotics. The most common method is a competitive binding assay.

Protocol 1: PBP Competitive Binding Assay using Radiolabeled Penicillin

This protocol is a standard method for determining the IC50 of an unlabeled β-lactam antibiotic by measuring its ability to compete with a radiolabeled penicillin for binding to PBPs.

1. Membrane Preparation:

- Bacterial cells are grown to mid-logarithmic phase.

- Cells are harvested by centrifugation and washed.

- Cells are lysed using methods such as sonication or French press.

- The cell lysate is subjected to ultracentrifugation to pellet the cell membranes containing the PBPs.

- The membrane pellet is washed and resuspended in a suitable buffer.

2. Competitive Binding:

- Aliquots of the membrane preparation are incubated with varying concentrations of cephradine for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).

- A constant, saturating concentration of a radiolabeled penicillin (e.g., [³H]benzylpenicillin) is added to the mixture and incubated for a further period (e.g., 10 minutes).

3. Detection and Quantification:

- The binding reaction is stopped by the addition of a saturating concentration of unlabeled penicillin.

- The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- The gel is treated with a scintillant (fluorography), dried, and exposed to X-ray film.

- The intensity of the radiolabeled PBP bands is quantified using densitometry.

- The IC50 value is determined as the concentration of cephradine that reduces the binding of the radiolabeled penicillin to a specific PBP by 50%.

The following diagram outlines the workflow for this experimental protocol:

Caption: Workflow for a PBP competitive binding assay.

Protocol 2: PBP Competitive Binding Assay using a Fluorescent Penicillin Analog

This method is a non-radioactive alternative that utilizes a fluorescently labeled penicillin derivative, such as Bocillin-FL (a fluorescent derivative of penicillin V).

1. Membrane Preparation:

- Follow the same procedure as described in Protocol 1.

2. Competitive Binding:

- Aliquots of the membrane preparation are incubated with varying concentrations of cephradine.

- A constant concentration of a fluorescent penicillin analog is added and incubated.

3. Detection and Quantification:

- The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.

- The fluorescently labeled PBP bands are visualized directly in the gel using a fluorescence scanner.

- The fluorescence intensity of the bands is quantified.

- The IC50 value is calculated as the concentration of cephradine that causes a 50% reduction in the fluorescence signal of a specific PBP.

Conclusion

This compound's mechanism of action is a well-established example of targeted antibiotic therapy. Its ability to covalently bind to and inactivate essential penicillin-binding proteins disrupts the intricate process of bacterial cell wall synthesis, leading to cell death. The quantitative analysis of these interactions, through methods like competitive binding assays, is fundamental to understanding the antibiotic's spectrum of activity and the mechanisms of bacterial resistance. Further research to elucidate the specific binding affinities of cephradine for a broader range of bacterial PBPs will continue to refine our understanding of this important first-generation cephalosporin.

References

- 1. globalrph.com [globalrph.com]

- 2. Cephalosporin - Wikipedia [en.wikipedia.org]

- 3. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Cephradine sodium

Cephradine Sodium: A Comprehensive Technical Guide

Abstract: This document provides an in-depth technical overview of this compound, a first-generation cephalosporin antibiotic. It covers its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed data, methodologies, and visual representations of core concepts to facilitate further research and application.

Chemical Structure and Identification

Cephradine is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] It is chemically similar to cephalexin and is stable in acidic conditions, allowing for oral administration.[2] The sodium salt form is used for parenteral administration.

The core chemical structure is a beta-lactam ring fused to a dihydrothiazine ring, characteristic of the cephem nucleus.[3] It is specifically identified as (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3][4]

Caption: Schematic representation of this compound's key functional components.

Identifiers

| Identifier | Value | Reference |

| IUPAC Name | sodium (6R,7R)-7-((R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [5] |

| CAS Number | 57584-26-6 | [5] |

| Molecular Formula | C₁₆H₁₈N₃NaO₄S | [4][5] |

| SMILES | CC1=C(N2--INVALID-LINK--NC(=O)--INVALID-LINK--N">C@@HSC1)C(=O)[O-].[Na+] | [4] |

| InChIKey | LSEIVBOQBUBVGP-CYJZLJNKSA-M | [4][5] |

Physicochemical Properties

The physicochemical properties of Cephradine and its sodium salt are critical for its formulation, stability, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Weight | 371.39 g/mol | [4][5][6] |

| Appearance | White, crystalline powder | [3] |

| Melting Point | 140-142 °C (with decomposition) | [2][3] |

| Solubility (in water) | 21,300 mg/L (for Cephradine base) | [3] |

| LogP | -1.50 | [3] |

| pKa₁ | ~2.6 | [2][3] |

| pKa₂ | ~7.3 | [2][3] |

Mechanism of Action

Like other beta-lactam antibiotics, Cephradine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][9]

-

Target Binding : Cephradine binds to specific Penicillin-Binding Proteins (PBPs) located within the bacterial cell wall.[8][10] The beta-lactam ring of Cephradine mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors, allowing it to acylate the active site of PBPs.[7]

-

Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing the final transpeptidation step in peptidoglycan synthesis. This action blocks the cross-linking of peptidoglycan chains, which is essential for cell wall integrity.[7][8]

-

Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7][9] This process may also be mediated by the drug's interference with autolysin inhibitors.[2][10]

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Protocols

Synthesis of Cephradine

Cephradine is produced semi-synthetically. A common method involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA).

Protocol Outline: Chemical Synthesis [11]

-

Active Intermediate Preparation : D(-)-α-2,5-dihydrophenylglycine is protected and activated. One method uses the Dane salt derivative, which is converted to a mixed anhydride using pivaloyl chloride in dichloromethane at low temperatures (-20°C to -35°C).[11]

-

7-ADCA Solubilization : 7-ADCA is dissolved in dichloromethane with a base such as diazabicycloundec-7-ene (DBU).[11]

-

Coupling Reaction : The 7-ADCA solution is added to the activated side-chain intermediate at low temperature (-35°C) and stirred for several hours to form the acylated product.[11]

-

Hydrolysis & Isolation : The reaction mixture is hydrolyzed with acid (e.g., HCl) to remove protecting groups.[11]

-

Crystallization : The aqueous layer containing the product is warmed, and Cephradine is crystallized by adjusting the pH to its isoelectric point (around pH 5) with a base like triethylamine.[11]

-

Purification : The resulting crystals are filtered, washed (e.g., with a water/isopropanol mixture), and dried.[11]

An alternative approach involves enzymatic synthesis using immobilized Penicillin G acylase, which couples 7-ADCA with an activated form of D-dihydrophenylglycine.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cefradine | 38821-53-3 [chemicalbook.com]

- 3. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C16H18N3NaO4S | CID 23708626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. What is the mechanism of Cephradine? [synapse.patsnap.com]

- 8. What is Cephradine used for? [synapse.patsnap.com]

- 9. cephradine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. data.epo.org [data.epo.org]

- 12. US20060189802A1 - Process for the preparation of cephradine - Google Patents [patents.google.com]

The Industrial Synthesis and Manufacturing of Cephradine Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephradine is a first-generation semi-synthetic cephalosporin antibiotic effective against a broad spectrum of gram-positive and some gram-negative bacteria. Its mode of action involves the inhibition of bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Cephradine and its sodium salt. It details both chemical and enzymatic synthesis routes, purification through crystallization, and the final salt formation. This document is intended to serve as a resource for researchers and professionals in the field of drug development and manufacturing, offering detailed experimental protocols, quantitative data for process optimization, and visual representations of the synthesis pathways and manufacturing workflow.

Introduction

Cephradine, chemically known as (6R,7R)-7-[[(2R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a widely used antibiotic for treating respiratory and urinary tract infections, as well as skin and soft tissue infections.[1] The industrial production of cephradine has evolved from purely chemical synthesis methods to more environmentally benign enzymatic processes. The choice of synthesis route impacts not only the process efficiency and cost but also the impurity profile of the final active pharmaceutical ingredient (API). This guide will explore the core methodologies for cephradine synthesis, purification, and the preparation of its sodium salt.

Synthesis of Cephradine

The synthesis of cephradine primarily involves the acylation of the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus with a D-(-)-α-2,5-dihydrophenylglycine (DHPG) side chain. Both chemical and enzymatic methods are employed for this crucial condensation step.

Chemical Synthesis

The chemical synthesis of cephradine is a well-established method that often involves the use of protecting groups and organic solvents. A common approach is the mixed anhydride method.[2] This process generally consists of three main stages: activation of the DHPG side chain, coupling with 7-ADCA, and subsequent deprotection (hydrolysis).

One of the major drawbacks of chemical synthesis is the use of environmentally harmful organic solvents like dichloromethane.[3] Additionally, this method can result in the formation of impurities, such as cephalexin, at levels of around 1.0-1.5%.[4]

Experimental Protocol: Chemical Synthesis via Mixed Anhydride Method [2][5]

-

Mixed Anhydride Preparation:

-

A suspension of N-methylacetamide (0.30 moles), D-(-)-α-2,5-dihydrophenylglycine methyl sodium Dane salt (0.987 moles), and gamma-picoline (0.6 mmoles) in dichloromethane (980 ml) is cooled to -35°C.

-

Pivaloyl chloride (0.987 moles) is added over a period of 30 minutes, maintaining the temperature at -35°C.

-

The mixture is stirred for an additional 2 hours at the same temperature to form the mixed anhydride.

-

-

Preparation of 7-ADCA Solution:

-

In a separate reactor, a suspension of 7-ADCA (1.0 mole) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mole) in dichloromethane (980 ml) is stirred at 20°C until a complete solution is obtained.

-

This solution is then cooled to -35°C.

-

-

Coupling (Acylation):

-

The mixed anhydride solution is added to the 7-ADCA solution while maintaining the temperature at -35°C.

-

The resulting reaction mixture is stirred for 3 hours at -35°C.

-

-

Hydrolysis (Deprotection):

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, typically conducted in an aqueous medium, thus reducing the reliance on organic solvents.[3] This process utilizes an immobilized penicillin G acylase to catalyze the condensation of 7-ADCA with an activated form of DHPG, such as D-dihydrophenylglycine methyl ester (DHPGM).[4][6]

Operating under anaerobic conditions during the enzymatic synthesis can mitigate the oxidation of DHPG, which in turn reduces the formation of cephalexin as an impurity.[4] The pH and temperature are critical parameters that need to be carefully controlled to optimize the enzyme's activity and the reaction yield.[2]

Experimental Protocol: Enzymatic Synthesis of Cephradine [4]

-

Reactor Setup:

-

A reactor equipped with a 175 µm sieve bottom is filled with 37 g of immobilized Escherichia coli PenG acylase mutant (Phe-B24-Ala).

-

-

Reaction Mixture Preparation:

-

22.3 g of 7-ADCA, 0.03 g of EDTA, and 50 g of water are added to the reactor at 20°C.

-

The pH is adjusted to 7.2 with a 25% ammonia solution.

-

-

Enzymatic Reaction:

-

46 g of a DHPGM solution is dosed into the reactor at a constant rate over 180 minutes.

-

The pH is maintained at 7.2 with the addition of ammonia solution, and the temperature is kept at 20°C.

-

After 60 minutes, 0.1 g of solid cephradine is added as a seed for crystallization.

-

After 240 minutes, the pH is lowered to 6.0 with 25% sulfuric acid to stop the reaction and initiate product precipitation.

-

Purification and Manufacturing

The primary method for purifying crude cephradine is crystallization. The final step in the manufacturing of Cephradine sodium is the conversion of the purified cephradine to its sodium salt.

Crystallization

Crystallization is a critical step that determines the purity, crystal size, and stability of the final cephradine product. The process typically involves dissolving the crude cephradine in an acidic solution and then inducing crystallization by adjusting the pH and temperature. The presence of sodium bisulphite during crystallization can improve the color stability of the cephradine hydrate.[5]

Experimental Protocol: Crystallization of Cephradine [7]

-

Dissolution:

-

Crude cephradine is dissolved in an aqueous solution with HCl at a temperature of 15°C.

-

-

Crystallization:

-

The initial temperature for crystallization is set to 30°C.

-

1,2-propanediol is added as an adjuvant at a volume ratio of 0.2 to the aqueous solution.

-

The solution is then cooled to 0°C to promote crystal growth.

-

-

Isolation:

-

The cephradine crystals are isolated by filtration, washed, and dried.

-

Formation of this compound

Cephradine is a zwitterionic compound, containing both an acidic carboxyl group and a basic amino group.[8] To prepare this compound, the purified cephradine is treated with a sodium-containing base, such as sodium bicarbonate or sodium hydroxide, in a suitable solvent. This acid-base reaction results in the formation of the sodium salt of the carboxylic acid moiety.[9]

Quantitative Data

The efficiency of the synthesis and purification processes can be evaluated based on key quantitative parameters such as yield, purity, and conversion rate. The following tables summarize some of the reported data for different methods.

Table 1: Quantitative Data for Cephradine Synthesis

| Parameter | Chemical Synthesis | Enzymatic Synthesis (Method A)[6] | Enzymatic Synthesis (Method B)[5] |

| Starting Materials | 7-ADCA, DHPG Dane Salt | 7-ADCA, DHPG Methyl Ester HCl | 7-ADCA, DHPG Methyl Ester |

| Key Reagents/Catalyst | Pivaloyl chloride, DBU | Immobilized Penicillin G Acylase | Immobilized Pen-G Acylase |

| Solvent | Dichloromethane | Water | Water |

| Temperature | -35°C (Coupling) | 25°C | 20°C |

| pH | N/A | 7.5 | 6.9 |

| Reaction Time | ~5 hours | 5 hours | 5 hours |

| Conversion Rate of 7-ADCA | Not specified | 80% | 68% |

| Yield | Not specified | ~87% | Not specified |

| Key Impurity | Cephalexin (~1.0-1.5%)[4] | Not specified | Not specified |

Table 2: Quantitative Data for Cephradine Crystallization [7]

| Parameter | Optimized Crystallization Conditions |

| Dissolving Temperature | 15°C |

| Initial Crystallization Temp. | 30°C |

| Cooling Temperature | 0°C |

| Adjuvant | 1,2-propanediol (0.2 vol ratio) |

| Yield | ~92% |

| Purity | >98% |

| Cephalexin Content | 0.36% |

| Average Crystal Size | 500 µm |

Visualizations

Synthesis Pathways

Caption: Chemical synthesis pathway of Cephradine via the mixed anhydride method.

Caption: Enzymatic synthesis pathway of Cephradine catalyzed by penicillin G acylase.

Manufacturing Workflow

References

- 1. google.com [google.com]

- 2. US20060189802A1 - Process for the preparation of cephradine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP2513327B1 - Production process for cephradine - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. [Enzymatic synthesis of cephradine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamopen.com [benthamopen.com]

- 8. Cefradine | 38821-53-3 [chemicalbook.com]

- 9. medkoo.com [medkoo.com]

Cephradine sodium CAS number and molecular formula

This technical guide provides a comprehensive overview of Cephradine sodium, intended for researchers, scientists, and professionals in drug development. The guide details its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Cephradine is a first-generation cephalosporin antibiotic.[1][2] It is a semi-synthetic antibiotic derived from cephalosporin. The sodium salt form is also utilized. Below is a summary of its key identifiers and properties.

| Identifier | Value | Reference |

| IUPAC Name | sodium (6R,7R)-7-((R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [3] |

| CAS Number | 57584-26-6 | [3] |

| Molecular Formula | C16H18N3NaO4S | [3] |

| Molecular Weight | 371.39 g/mol | [3] |

| Synonyms | Cefradine sodium, Maxisporin, UNII-04FRJ20XNF | [3] |

A related compound is Cephradine in its free base form, which has the CAS number 38821-53-3 and the molecular formula C16H19N3O4S.[][5][6]

Mechanism of Action

Cephradine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][7] The primary target of Cephradine is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2]

The key steps in its mechanism of action are:

-

Binding to PBPs: The β-lactam ring in the structure of Cephradine mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors. This allows it to bind to the active site of PBPs.[1]

-

Inhibition of Transpeptidation: This binding inhibits the transpeptidation activity of the PBPs, which is the final and crucial step in the cross-linking of the peptidoglycan chains that form the bacterial cell wall.[2][7]

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened and unstable cell wall. Consequently, the bacterial cell cannot withstand the internal osmotic pressure, resulting in cell lysis and death.[1]

Cephradine is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[1]

Mechanism of Action of Cephradine.

Experimental Protocols

A common method for the synthesis of Cephradine involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA).[8]

Materials:

-

Dihydrophenylglycine sodium salt

-

Carbonyldiimidazole

-

7-ADCA

-

Anhydrous solvents (e.g., dichloromethane, chloroform, toluene, DMA, DMF)

Procedure:

-

Preparation of Active Amide: Dihydrophenylglycine sodium salt is reacted with carbonyldiimidazole in an anhydrous solvent to form an active amide. The molar ratio of dihydrophenylglycine sodium salt to carbonyldiimidazole is typically 1:1.0–1.6. The reaction is carried out at a temperature of -20 to -30 °C.[8]

-

Condensation with 7-ADCA: The active amide is then reacted with 7-ADCA. The molar ratio of 7-ADCA to dihydrophenylglycine sodium salt is approximately 1:1.0–1.4, and the reaction temperature is maintained between -15 and -25 °C.[8]

-

Hydrolysis and Crystallization: Following the condensation reaction, the product is hydrolyzed and crystallized to yield Cephradine.[8]

General workflow for the synthesis of Cephradine.

HPLC is a widely used technique for the quantification of Cephradine in pharmaceutical formulations and biological samples.[9][10][11]

Sample Preparation:

-

Standard Solution: A standard solution of 100 µg/mL Cephradine can be prepared by dissolving 100 mg of Cephradine in 1000 mL of methanol. Serial dilutions are then made to prepare a range of concentrations (e.g., 2.5-12.5 µg/mL).[10][11]

-

Biological Samples: For serum samples, deproteinization is required before injection into the HPLC system. Urine samples may be diluted. For stomach contents, purification using a Sep-Pak C18 cartridge may be necessary.[9]

HPLC Conditions: The following table summarizes typical HPLC conditions for Cephradine analysis.

| Parameter | Condition | Reference |

| Column | Zorbax 300-SCX Agilent Column (5µm, 4.6×250 mm) | [10][11] |

| Mobile Phase A | 25 mM Ammonium acetate pH 5.0 | [12] |

| Mobile Phase B | Acetonitrile | [12] |

| Mixing Ratio | 95% A : 5% B | [12] |

| Flow Rate | 0.6 mL/min | [12] |

| Column Temperature | 50 °C | [12] |

| Injection Volume | 1 µL | [12] |

| UV Detection | 254 nm | [12] |

Data Analysis: The concentration of Cephradine in the samples is determined by comparing the peak area from the sample chromatogram to a standard curve generated from the analysis of the standard solutions.

Workflow for the quantitative analysis of Cephradine by HPLC.

References

- 1. What is the mechanism of Cephradine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medkoo.com [medkoo.com]

- 5. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cefradine | 38821-53-3 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. CN101643477A - Synthesis method of cefradine - Google Patents [patents.google.com]

- 9. Qualitative and quantitative analysis of cephradine in biological materials by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. researchgate.net [researchgate.net]

- 12. lcms.cz [lcms.cz]

In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cephradine Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[1] Administered orally or parenterally as Cephradine sodium, it plays a significant role in the treatment of respiratory tract, urinary tract, and skin and soft tissue infections.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering valuable data and methodologies for researchers and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of Cephradine has been extensively studied in various populations, revealing its absorption, distribution, metabolism, and excretion characteristics.

Data Presentation: Pharmacokinetic Parameters of Cephradine

The following table summarizes key pharmacokinetic parameters of Cephradine in different adult populations.

| Parameter | Young Adults (19-25 years) | Elderly Adults (65-81 years) | Healthy Korean Volunteers | Reference(s) |

| Dose | 1g IV / 1g Oral | 1g IV / 1g Oral | 500mg Oral | |

| Cmax (µg/mL) | Not specified | Not specified | 12.69 - 12.81 | [3] |

| Tmax (h) | Not specified | Not specified | 0.92 - 1.22 | [3] |

| Half-life (t½) (h) | 1.12 ± 0.13 (IV) | 1.71 ± 0.20 (IV) | 1.02 - 1.13 | [3] |

| AUC₀-t (µg·h/mL) | Not specified | Not specified | 18.42 - 20.54 | [3] |

| AUC₀-∞ (µg·h/mL) | Not specified | Not specified | 19.14 - 21.22 | [3] |

| Total Systemic Clearance (mL/min/kg) | 4.81 ± 0.59 (IV) | 2.64 ± 0.34 (IV) | Not specified | |

| Renal Clearance | Significantly higher than elderly | Significantly lower than young | Not specified | |

| Volume of Distribution (Vd) | Not significantly different | Not significantly different | Not specified | |

| Oral Bioavailability (%) | ~94 | ~94 | Not specified |

Note: Data are presented as mean ± standard deviation where available.

Pharmacodynamics

The pharmacodynamic activity of Cephradine is characterized by its ability to inhibit the growth of susceptible bacteria. This is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Cephradine

The following table presents the MIC range, MIC₅₀, and MIC₉₀ values of Cephradine against common bacterial pathogens.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | 4 - >1024 | 64 - 512 | 64 - >1024 | [4][5] |

| Streptococcus pneumoniae | 0.06 - 2.0 | Not specified | Not specified | [6] |

| Streptococcus pyogenes | Not specified | Not specified | Not specified | |

| Escherichia coli | 0.25 - 256 | Not specified | Not specified | [7][8] |

| Klebsiella pneumoniae | 0.5 - >128 | Not specified | Not specified | [9][10] |

| Proteus mirabilis | 8 - >256 | Not specified | Not specified | [11][12] |

Note: MIC values can vary depending on the strain and testing methodology.

Mechanism of Action

Cephradine, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The key steps in this process are:

-

Binding to Penicillin-Binding Proteins (PBPs): Cephradine binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[2]

-

Inhibition of Transpeptidation: This inactivation prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Signaling Pathway of Cephradine's Mechanism of Action

Caption: Mechanism of action of Cephradine.

Experimental Protocols

Protocol 1: Determination of Cephradine Concentration in Human Plasma by HPLC

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for quantifying Cephradine in human plasma.

1. Sample Preparation:

- To 200 µL of human plasma, add a known concentration of an internal standard (e.g., Cefaclor).

- Precipitate proteins by adding 400 µL of acetonitrile.

- Vortex the mixture for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 15:85 v/v), adjusted to a specific pH (e.g., pH 3.5).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection: UV detector at a wavelength of 254 nm.

3. Quantification:

- Construct a calibration curve using known concentrations of Cephradine.

- Determine the concentration of Cephradine in the plasma samples by comparing the peak area ratio of Cephradine to the internal standard against the calibration curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standard broth microdilution method for determining the MIC of Cephradine against a bacterial isolate.

1. Preparation of Cephradine Dilutions:

- Prepare a stock solution of Cephradine in a suitable solvent.

- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

- Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

- Inoculate each well of the microtiter plate (containing the serially diluted Cephradine) with the prepared bacterial inoculum.

- Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

- Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. MIC Determination:

- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

- The MIC is the lowest concentration of Cephradine at which there is no visible growth.

Mandatory Visualizations

Experimental Workflow for a Human Pharmacokinetic Study of Oral Cephradine

Caption: Workflow for a human pharmacokinetic study.

Relationship Between Pharmacokinetics (PK) and Pharmacodynamics (PD)

References

- 1. Comparative sensitivity of penicillinase producing Staphylococcus aureus to four cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. frontiersin.org [frontiersin.org]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Tests for susceptibility of Streptococcus pneumoniae to cefdinir: proposed interpretive criteria and quality control parameters for both microdilution and disc diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of U-76,252 (CS-807), a new orally administered cephalosporin ester, including recommendations for MIC quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic profiling of commonly prescribed antimicrobial drugs against Escherichia coli isolates from urinary tract | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial susceptibilities of Proteus mirabilis: a longitudinal nationwide study from the Taiwan surveillance of antimicrobial resistance (TSAR) program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Navigating the Solubility Landscape of Cephradine Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cephradine, with a focus on its sodium salt form. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and therapeutic efficacy. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Focus: Solubility Data

Understanding the solubility of cephradine and its sodium salt in various solvents is paramount for pharmaceutical development. While specific quantitative data for cephradine sodium is limited in publicly available literature, the following tables summarize the known solubility information for cephradine and comparative data for other cephalosporin sodium salts. This information provides a foundational understanding for formulation scientists.

Table 1: Solubility of Cephradine

| Solvent | Form | Solubility | Temperature (°C) | Notes |

| Water | Free Base | 10 mg/mL[1][2] | 25 | - |

| Water | Free Base | 21.3 mg/mL[3] | Not Specified | - |

| Water | Monohydrate | 4 mg/mL[4][5] | 25 | - |

| 1 M Ammonium Hydroxide | Free Base | 50 mg/mL[6] | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | Free Base | ≥ 3.6 mg/mL[7] | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | Free Base | Insoluble[1][2] | 25 | Conflicting data exists, may depend on the specific form and experimental conditions. |

| Ethanol | Free Base | Insoluble[1][2] | 25 | - |

| Ethanol (96%) | Free Base | Practically Insoluble | Not Specified | - |

| Methanol | Free Base | Soluble in 70 parts | Not Specified | Implies a solubility of approximately 14 mg/mL.[8] |

| Propylene Glycol | Monohydrate | Soluble[9] | Not Specified | - |

| Acetone | Monohydrate | Slightly Soluble[9] | Not Specified | - |

| Ether | Monohydrate | Insoluble[9] | Not Specified | - |

| Chloroform | Monohydrate | Insoluble[9] | Not Specified | - |

| Benzene | Monohydrate | Insoluble[9] | Not Specified | - |

| Hexane | Monohydrate | Insoluble[9] | Not Specified | - |

Table 2: Qualitative Solubility of Cephalosporin Sodium Salts in Various Solvents

| Compound | Water | Methanol | Ethanol (95%) | Acetone | Diethyl Ether |

| Cefalotin Sodium | Freely Soluble | Slightly Soluble | Very Slightly Soluble | - | Practically Insoluble[10] |

| Cefamandole Sodium | Freely Soluble | Soluble | Slightly Soluble | - | Practically Insoluble[10] |

| Cefapirin Sodium | Freely Soluble | Sparingly Soluble | Very Slightly Soluble | Practically Insoluble | -[10] |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. The shake-flask method is a widely recognized and reliable technique for establishing the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of a compound like this compound.

1. Preparation of Saturated Solution:

-

Add an excess amount of the this compound powder to a series of vials containing the desired solvent (e.g., water, ethanol, phosphate buffer at various pH values). The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

2. Equilibration:

-

Agitate the vials at a constant temperature using a mechanical shaker or orbital incubator. The temperature should be precisely controlled, typically at 25 °C or 37 °C to simulate physiological conditions.

-

The agitation period should be sufficient to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

3. Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solids settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Spin the vials at a high speed to pellet the solid material.

-

Filtration: Use a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 µm pore size) to draw the supernatant. This method is effective in removing fine particles.

-

4. Analysis of Solute Concentration:

-

Accurately dilute the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted samples using a validated analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying pharmaceutical compounds. A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be used. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific. The concentration is determined by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) for cephradine and comparing it to a standard curve.

-

5. Data Reporting:

-

Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or g/100 mL.

-

Report the mean and standard deviation of at least three replicate experiments.

-

Specify the experimental conditions, including the solvent, temperature, equilibration time, and analytical method used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment.

Caption: Workflow for determining the equilibrium solubility of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Cefradine | 38821-53-3 [chemicalbook.com]

- 7. glpbio.com [glpbio.com]

- 8. mathewsopenaccess.com [mathewsopenaccess.com]

- 9. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-depth Technical Guide to the Degradation Pathways and Products of Cephradine Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and products of cephradine sodium, a first-generation cephalosporin antibiotic. Understanding the stability of cephradine is critical for the development of stable pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This document details the outcomes of forced degradation studies under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It presents detailed experimental protocols, quantitative data on degradation kinetics, and visual representations of the degradation pathways.

Core Degradation Pathways of Cephradine

Cephradine is susceptible to degradation through several pathways, primarily hydrolysis of the β-lactam ring, which is the core mechanism of action for β-lactam antibiotics.[1] Other significant degradation routes include oxidation, photodegradation, and thermal decomposition. The rate and extent of degradation are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for cephradine and is highly dependent on pH.[1]

-

Acidic Hydrolysis: In acidic conditions, the primary degradation mechanism is the hydrolysis of the β-lactam bond.[1] Cephradine is relatively stable in acidic conditions compared to some other cephalosporins.[1]

-

Neutral and Alkaline Hydrolysis: In neutral to alkaline solutions, the degradation of cephradine is more complex. A key pathway involves the intramolecular nucleophilic attack of the side-chain α-amino group on the β-lactam carbonyl group, leading to the formation of diketopiperazine-type compounds.[1] Theoretical studies using density functional theory have shown that at a pH of 8.0, the hydrolysis of cephradine proceeds via the opening of the β-lactam ring followed by intramolecular amidation.

The general workflow for a forced degradation study of cephradine is outlined below:

Proposed Hydrolytic Degradation Pathway

Based on the literature, a primary degradation pathway for cephradine in aqueous solution involves the opening of the β-lactam ring followed by other intramolecular reactions. The following diagram illustrates a proposed pathway leading to the formation of a piperazine-2,5-dione derivative.

Quantitative Analysis of Cephradine Degradation

Forced degradation studies have been conducted to quantify the extent of cephradine degradation under various stress conditions. The results from these studies are crucial for establishing stability-indicating analytical methods.

| Stress Condition | Time | Temperature | Degradation (%) | Reference |

| 0.1 M HCl | 8 h | 60°C | 15.2 | [3] |

| 0.1 M NaOH | 30 min | 25°C | 25.8 | [3] |

| 3% H₂O₂ | 1 h | 25°C | 10.5 | [3] |

| Thermal | 48 h | 80°C | 8.2 | [3] |

| Photolytic (UV) | 24 h | 25°C | 5.6 | [3] |

Table 1: Summary of Quantitative Data from Forced Degradation Studies of Cephradine.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of stability studies. The following sections outline typical experimental protocols for the forced degradation and analysis of cephradine.

Forced Degradation Studies

A general protocol for inducing the degradation of cephradine under various stress conditions is as follows:

-

Preparation of Stock Solution: Prepare a stock solution of cephradine in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 8 hours. After the specified time, cool the solution and neutralize it with 1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 1 hour. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation: Expose the solid cephradine powder to a temperature of 80°C for 48 hours. After exposure, dissolve the powder to achieve a final concentration of 100 µg/mL in the mobile phase.

-

Photolytic Degradation: Expose a solution of cephradine (1 mg/mL) to UV light (254 nm) for 24 hours. Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[3]

Stability-Indicating HPLC Method

The analysis of cephradine and its degradation products is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer is often employed. For example, a mobile phase consisting of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a ratio of 15:85 (v/v).[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 255 nm is appropriate for cephradine.[4]

-

Injection Volume: 20 µL.

References

- 1. researchgate.net [researchgate.net]

- 2. Cephalosporin degradations. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Quantification of Cephradine in Human Plasma using High-Performance Liquid Chromatography (HPLC)

This document provides a detailed methodology for the quantification of cephradine in human plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This method is applicable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Principle

The method employs a reversed-phase HPLC system to separate cephradine from endogenous plasma components. A C18 column is used as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic modifier facilitates the separation. Plasma samples are prepared using a protein precipitation technique to remove interfering proteins before injection into the HPLC system.[1][2][3] Detection and quantification are achieved using a UV detector at a wavelength where cephradine exhibits significant absorbance.[1][3]

Materials and Reagents

-

Cephradine reference standard

-

Internal Standard (IS), e.g., Cephaloridine or Ofloxacin[1][4]

-

Acetonitrile (HPLC grade)[3]

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)[3]

-

Water (HPLC grade or deionized)

-

Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions can be optimized but are generally as follows:

| Parameter | Condition |

| HPLC Column | Reversed-phase C18, (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |

| Mobile Phase | Isocratic mixture of 0.05 M KH₂PO₄ (pH adjusted to 3.4) and Acetonitrile (e.g., 88:12 v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL - 72 µL[3] |

| Column Temperature | Ambient or controlled (e.g., 50 °C)[9] |

| Detection Wavelength | 254 nm or 260 nm[1][3] |

| Run Time | Approximately 7-10 minutes[4] |

Experimental Protocols

-

Cephradine Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of cephradine reference standard and dissolve it in 100 mL of methanol or a suitable solvent.[6]

-

Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Ofloxacin) in a similar manner.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to obtain concentrations for the calibration curve (e.g., 0.15 to 20 µg/mL).[3]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess the accuracy and precision of the method.[4]

Protein precipitation is a common and effective method for extracting cephradine from plasma.[1][7][8]

-

Pipette 200 µL of the human plasma sample into a microcentrifuge tube.[1]

-

Add a specific volume of the internal standard working solution.

-

Add the precipitating agent. For example, add perchloric acid[1] or three volumes of acetonitrile (600 µL) to the plasma sample.[10]

-

Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.[5]

-

Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[5]

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

-

Inject the filtered supernatant into the HPLC system.

Method Validation Parameters

The developed method must be validated according to established guidelines. The following table summarizes typical validation parameters for a cephradine HPLC assay in plasma.

| Parameter | Typical Range/Value |

| Linearity Range | 0.15 - 50 µg/mL[3][4] |

| Correlation Coefficient (r²) | > 0.995[6][8] |

| Limit of Detection (LOD) | ~0.05 µg/mL[3] |

| Limit of Quantification (LOQ) | ~0.15 - 0.3 µg/mL[3][4] |

| Accuracy (% Bias) | Within ±15% (typically 85-115%)[1][8] |

| Precision (%RSD) | < 15% (Intra-day and Inter-day)[1][11] |

| Recovery | > 95%[2] |

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Cephradine peak area / Internal Standard peak area) against the corresponding cephradine concentration of the prepared standards.

-

Regression Analysis: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Determine the concentration of cephradine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for HPLC quantification of Cephradine in plasma.

Caption: Logical relationship of HPLC method validation parameters.

References

- 1. Determination of the cephalosporin antibiotic cephradine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Qualitative and quantitative analysis of cephradine in biological materials by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. researchgate.net [researchgate.net]

- 8. Rapid and simple method for determination of cephradine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS): application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. iosrjournals.org [iosrjournals.org]

Application Notes and Protocols for UV Spectrophotometric Assay of Cephradine Sodium in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative bacteria.[1] It is widely used in the treatment of respiratory tract, urinary tract, and skin and soft tissue infections.[2] Accurate and reliable analytical methods are crucial for the quality control of Cephradine in pharmaceutical formulations to ensure its safety and efficacy. This document provides a detailed application note and protocol for the quantitative determination of Cephradine sodium in pharmaceutical formulations using a simple, cost-effective, and rapid UV spectrophotometric method.

The principle of this assay is based on the measurement of the absorbance of this compound in an aqueous solution at its wavelength of maximum absorbance (λmax).[2] This method is suitable for the routine analysis of Cephradine in bulk drug and various dosage forms, such as capsules and injections.

Method Validation Summary

The UV spectrophotometric method for the assay of this compound has been validated to demonstrate its suitability for the intended purpose. The validation parameters are summarized below.

Table 1: Summary of Method Validation Parameters

| Parameter | Specification | Result |

| Wavelength of Maximum Absorbance (λmax) | 250 - 260 nm | 254 nm[1][2] |

| Linearity Range | To be determined | 5 - 25 µg/mL (Typical) |

| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.999 (Typical) |

| Accuracy (% Recovery) | 98.0% - 102.0% | Within acceptable limits |

| Precision (% RSD) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | < 2.0% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 2.0% |

| Limit of Detection (LOD) | To be determined | Reportable |

| Limit of Quantification (LOQ) | To be determined | Reportable |

Experimental Protocols

Materials and Equipment

-

Reference Standard: this compound of known purity

-

Samples: this compound pharmaceutical formulations (e.g., capsules, powder for injection)

-

Solvent: Distilled or deionized water

-

Equipment:

-

UV-Visible Spectrophotometer (double beam)

-

Calibrated analytical balance

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

Mortar and pestle

-

Spatula

-

Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh about 10 mg of this compound reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled water and sonicate or shake until the standard is completely dissolved.

-

Make up the volume to 100 mL with distilled water and mix well.

Preparation of Working Standard Solutions

-

From the standard stock solution (100 µg/mL), pipette appropriate volumes into a series of 10 mL volumetric flasks.

-

Dilute with distilled water to obtain final concentrations within the linear range (e.g., 5, 10, 15, 20, and 25 µg/mL).

Preparation of Sample Solution (from Capsules)

-

Take the average weight of 20 capsules.

-

Empty the contents of the capsules and grind the powder to a fine consistency using a mortar and pestle.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Cephradine.[1]

-

Transfer the weighed powder into a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled water and shake vigorously for 15-20 minutes to ensure complete dissolution of the active ingredient.

-

Make up the volume to 100 mL with distilled water and mix well.

-

Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

-

Dilute the filtrate with distilled water to obtain a final concentration within the linear range of the method.

Spectrophotometric Measurement

-

Set the UV-Visible spectrophotometer to scan the wavelength range of 200-400 nm.

-

Use distilled water as the blank.

-

Scan the prepared standard solution to determine the wavelength of maximum absorbance (λmax). The reported λmax for Cephradine in water is 254 nm.[1][2]

-

Set the instrument to measure the absorbance at the determined λmax.

-

Measure the absorbance of all the working standard solutions and the sample solution.

Calculation

The concentration of this compound in the sample can be calculated using the following formula:

Concentration of Sample (µg/mL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (µg/mL)

The percentage assay of the pharmaceutical formulation can then be calculated based on the label claim.

Diagrams

Experimental Workflow

Caption: Experimental workflow for the UV spectrophotometric assay of Cephradine.

Logical Relationship of Method Validation

References

Protocol for Testing Cephradine Sodium Susceptibility in Bacterial Isolates

Application Note & Protocol: AN-CSP-2025-01

Introduction

Cephradine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the susceptibility of clinical bacterial isolates to Cephradine is crucial for guiding appropriate antimicrobial therapy and monitoring the emergence of resistance. This document provides a detailed protocol for performing Cephradine sodium susceptibility testing in a research or clinical laboratory setting.

It is important to note that current guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not provide specific interpretive breakpoints for Cephradine. Instead, a surrogate first-generation cephalosporin is often tested to infer susceptibility. Cefazolin is the recommended surrogate by CLSI for testing certain Enterobacterales from uncomplicated urinary tract infections (uUTIs) and is also used for Staphylococcus species.[1] This protocol will, therefore, focus on the standardized methods for antimicrobial susceptibility testing using Cefazolin as the surrogate for Cephradine.

Principle of Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent that inhibits the growth of a specific bacterial isolate. The two most widely accepted and standardized methods for this purpose are the Kirby-Bauer disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Disk Diffusion (Kirby-Bauer): A standardized inoculum of the test organism is swabbed onto the surface of Mueller-Hinton agar. A paper disk impregnated with a specific concentration of the antimicrobial agent (in this case, 30 µg Cefazolin) is placed on the agar surface. Following incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated with interpretive criteria to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

-

Broth Microdilution (MIC): The bacterial isolate is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation is recorded as the Minimum Inhibitory Concentration (MIC). The MIC value is then compared to established breakpoints to determine the susceptibility category.

Materials and Reagents

Media and Reagents

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Cefazolin sodium analytical standard

-

Cefazolin antimicrobial susceptibility disks (30 µg)

-

Sterile 0.85% saline or sterile deionized water

-

0.5 McFarland turbidity standard

-

Sterile swabs, loops, and pipettes

-

Microtiter plates (96-well)

Quality Control Strains

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 25923™ (for disk diffusion)

-

Staphylococcus aureus ATCC® 29213™ (for MIC determination)

Experimental Protocols

Inoculum Preparation

-

From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the bacterial isolate.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

-

Vortex the suspension to create a smooth, homogenous mixture.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile saline/broth to decrease it. Visually compare the suspension to the McFarland standard against a white background with contrasting black lines. This corresponds to an approximate bacterial concentration of 1.5 x 10⁸ CFU/mL.

Kirby-Bauer Disk Diffusion Method

-

Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

-

Rotate the swab several times against the inner wall of the tube to remove excess liquid.

-

Inoculate a dry Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three different directions (rotating the plate approximately 60° between each streaking) to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

Using sterile forceps, aseptically apply a Cefazolin (30 µg) disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.

-

Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

Broth Microdilution Method for MIC Determination

-

Prepare serial twofold dilutions of Cefazolin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range to test is 0.125 to 64 µg/mL.

-

Prepare a diluted inoculum by adding an appropriate volume of the standardized bacterial suspension (from section 4.1) to CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Dispense 100 µL of the diluted inoculum into each well of the microtiter plate containing the Cefazolin dilutions.

-

Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).

-

Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefazolin at which there is no visible growth.

Data Presentation and Interpretation

Interpretive Criteria for Cefazolin

The following tables provide the CLSI interpretive criteria for Cefazolin susceptibility testing.

Table 1: CLSI Interpretive Criteria for Cefazolin Disk Diffusion (30 µg disk)

| Organism Group | Zone Diameter (mm) - Susceptible (S) | Zone Diameter (mm) - Intermediate (I) | Zone Diameter (mm) - Resistant (R) |

| Enterobacterales (Systemic Infections) | ≥ 23 | 20 - 22 | ≤ 19 |

| Enterobacterales (uUTI Surrogate)[1] | ≥ 15 | - | ≤ 14 |

| Staphylococcus aureus | ≥ 18 | 15 - 17 | ≤ 14 |

Table 2: CLSI Interpretive Criteria for Cefazolin MIC (µg/mL)

| Organism Group | MIC (µg/mL) - Susceptible (S) | MIC (µg/mL) - Intermediate (I) | MIC (µg/mL) - Resistant (R) |

| Enterobacterales (Systemic Infections)[2] | ≤ 2 | 4 | ≥ 8 |

| Enterobacterales (uUTI Surrogate)[1] | ≤ 16 | - | ≥ 32 |

| Staphylococcus aureus | ≤ 8 | 16 | ≥ 32 |

Quality Control

Quality control testing must be performed with each new batch of media or disks and at least weekly. The results should fall within the acceptable ranges provided in the tables below.

Table 3: Quality Control Ranges for Cefazolin Disk Diffusion (30 µg disk)

| Quality Control Strain | Acceptable Zone Diameter Range (mm) |

| Escherichia coli ATCC® 25922™ | 21 - 27 |

| Staphylococcus aureus ATCC® 25923™ | 29 - 35 |

Table 4: Quality Control Ranges for Cefazolin MIC

| Quality Control Strain | Acceptable MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | 0.25 - 1 |

| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |

Visualizations

Caption: Workflow for Cephradine (via Cefazolin surrogate) susceptibility testing using the disk diffusion method.

Caption: Workflow for Cephradine (via Cefazolin surrogate) susceptibility testing using the broth microdilution (MIC) method.

References

Application Notes and Protocols for Cepharanthine in In-Vitro Cell Culture Experiments

A Note on Terminology: The request specified "Cephradine sodium," a cephalosporin antibiotic. However, the detailed requirements for in-vitro cell culture experiments, particularly concerning cancer research, signaling pathways, and drug development, strongly suggest that the intended compound was Cepharanthine . Cepharanthine is a biscoclaurine alkaloid known for its extensive investigation in these areas. The following application notes and protocols are therefore based on the properties and applications of Cepharanthine.

Introduction

Cepharanthine (CEP) is a natural alkaloid extracted from plants of the Stephania genus.[1] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, antiviral, and potent anti-cancer properties.[1][2][3] In the context of in-vitro cell culture, Cepharanthine serves as a valuable tool for investigating fundamental cellular processes such as apoptosis, autophagy, and cell cycle regulation. Its ability to modulate key signaling pathways makes it a compound of interest for drug discovery and development, particularly in oncology.

These application notes provide a comprehensive overview of the use of Cepharanthine in in-vitro cell culture experiments, detailing its mechanism of action, effects on various cell lines, and protocols for key experimental assays.

Mechanism of Action and Cellular Effects

Cepharanthine exerts its effects on cells through a multifactorial mechanism, primarily by interfering with critical signaling pathways that regulate cell survival, proliferation, and inflammation.[1]

Key Anti-Cancer Mechanisms:

-

Induction of Apoptosis and Autophagy: Cepharanthine can induce programmed cell death (apoptosis) and autophagy in cancer cells. This is often achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][4] The downregulation of phosphorylated Akt and mTOR disrupts downstream signaling, leading to cell death.[2]

-

Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the G0/G1 or G1/S phase, thereby inhibiting the proliferation of various cancer cells, including ovarian and osteosarcoma cell lines.[2][4]

-

Inhibition of NF-κB Signaling: Cepharanthine is a potent inhibitor of the NF-κB pathway, a key regulator of inflammation and cell survival.[2][5] It can block the degradation of IκBα, preventing the nuclear translocation of NF-κB and the subsequent expression of its target genes.[5][6]

-

Inhibition of STAT3 Signaling: By inhibiting the STAT3 signaling pathway, Cepharanthine can downregulate the expression of proteins involved in cell survival and proliferation, such as Bcl-2 and c-Myc.[2]

-

Reversal of Multidrug Resistance (MDR): Cepharanthine can enhance the efficacy of conventional chemotherapeutic drugs by inhibiting drug efflux pumps like P-glycoprotein.[3]

Data Presentation: Efficacy of Cepharanthine in Cancer Cell Lines

The following table summarizes the observed in-vitro effects and effective concentrations of Cepharanthine across various cancer cell lines.

| Cell Line | Cancer Type | Observed Effects | Effective Concentration / IC50 | Citation(s) |

| MCF-7, MDA-MB-231 | Breast Cancer | Inhibition of proliferation, growth, and motility; Induction of autophagy, apoptosis, and G0/G1 cell cycle arrest. | 5 and 10 µM showed significant effects. | [3][4] |

| K562 | Chronic Myelogenous Leukemia | Sensitization to Adriamycin (ADM) and Vincristine (VCR); Induction of apoptosis. | 2 µM (sensitization); 5 µM (apoptosis induction). | [7] |

| Jurkat T cells | T-cell Acute Lymphoblastic Leukemia | Inhibition of cell viability; Induction of apoptosis; S phase cell cycle arrest. | Dose- and time-dependent effects observed. | [8] |

| Primary Effusion Lymphoma (PEL) | Lymphoma | Inhibition of cell proliferation; Activation of caspase-3. | 1 to 10 µg/mL. | [3] |

| CaOV-3, OVCAR-3 | Ovarian Cancer | Inhibition of cell growth; S phase cell cycle arrest. | Not specified. | [2] |

| SaOS2 | Osteosarcoma | Inhibition of cell growth; G1/S phase arrest. | Not specified. | [2] |

| Oral Squamous Carcinoma Cells | Oral Cancer | Increased radiosensitivity; Inhibition of DNA double-strand break repair. | Not specified. | [1] |

| SW480 | Colorectal Cancer | Down-regulation of TOM20 and TOM70; Induction of ferroptosis. | Not specified. | [9] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Cepharanthine.

Caption: Cepharanthine's inhibition of the PI3K/Akt/mTOR pathway.

References

- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Activity of Cepharanthine [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cepharanthine exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cepharanthine Ameliorates Pulmonary Fibrosis by Inhibiting the NF-κB/NLRP3 Pathway, Fibroblast-to-Myofibroblast Transition and Inflammation [mdpi.com]

- 7. Cepharanthine potently enhances the sensitivity of anticancer agents in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrandrine and cepharanthine induce apoptosis through caspase cascade regulation, cell cycle arrest, MAPK activation and PI3K/Akt/mTOR signal modification in glucocorticoid resistant human leukemia Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial disruption resulting from Cepharanthine-mediated TOM inhibition triggers ferroptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Cephradine Sodium as a Prophylactic Antibiotic in Surgical Models

References

- 1. Duration of antibiotic prophylaxis. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Small animal patient preoperative preparation: a review of common antiseptics, comparison studies, and resistance [frontiersin.org]

- 3. The effect of cephradine prophylaxis on wound infection after arterial surgery through a groin incision - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Cephradine Sodium Solutions for Microbiological Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephradine is a broad-spectrum, first-generation cephalosporin antibiotic effective against a wide range of Gram-positive and some Gram-negative bacteria[1][2][3]. It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death[2][3][4]. Accurate and reproducible results in microbiological assays, such as Minimum Inhibitory Concentration (MIC) testing, are critically dependent on the correct preparation, handling, and storage of the antibiotic solutions.

This document provides detailed protocols for the preparation of Cephradine sodium solutions for use in microbiological susceptibility testing. It includes information on solubility, stability, and standardized methodologies for creating stock solutions and performing broth microdilution assays.

Mechanism of Action

Cephradine is a beta-lactam antibiotic[4]. Its mechanism of action involves the inhibition of the final stage of bacterial cell wall synthesis. The beta-lactam ring in its structure binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains[1][4][5][6]. This disruption of the cell wall's structural integrity makes the bacterium susceptible to osmotic lysis and death[1][3].

Caption: Cephradine's mechanism of action targeting bacterial cell wall synthesis.

Properties and Solubility of this compound